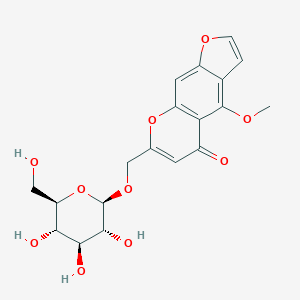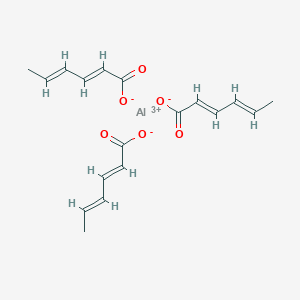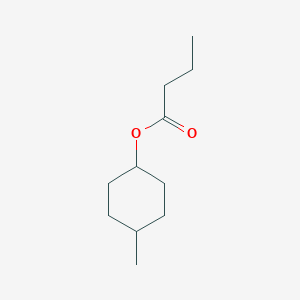![molecular formula C14H10BrNO3 B100250 2-[(3-Bromophenyl)carbamoyl]benzoic acid CAS No. 19336-82-4](/img/structure/B100250.png)
2-[(3-Bromophenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)carbamoyl]benzoic acid, also known as BPCB, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
2-[(3-Bromophenyl)carbamoyl]benzoic acid is a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory effects by suppressing the production of inflammatory cytokines. Moreover, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)carbamoyl]benzoic acid involves the inhibition of various signaling pathways, such as the PI3K/Akt and MAPK pathways. This compound also targets specific proteins, such as HDAC6 and HSP90, which are involved in the regulation of cell growth and survival. By targeting these pathways and proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. This compound also exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Moreover, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
2-[(3-Bromophenyl)carbamoyl]benzoic acid has several advantages for lab experiments, such as its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on 2-[(3-Bromophenyl)carbamoyl]benzoic acid. One area of interest is the development of novel analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the pharmacokinetic properties of this compound in vivo, which can provide valuable information for its clinical development. Moreover, the potential therapeutic applications of this compound in other diseases, such as cardiovascular and metabolic disorders, should be explored. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound can provide insights into its therapeutic potential and facilitate the development of more effective treatments.
Synthesis Methods
The synthesis of 2-[(3-Bromophenyl)carbamoyl]benzoic acid involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 3-aminobenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
properties
CAS RN |
19336-82-4 |
|---|---|
Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-[(3-bromophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
NIHXTMWRAWJTCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
2-[(3-BROMOANILINO)CARBONYL]-BENZOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



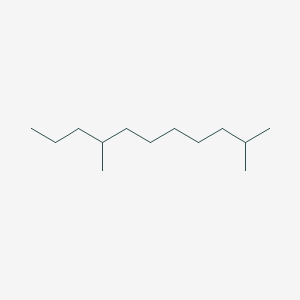
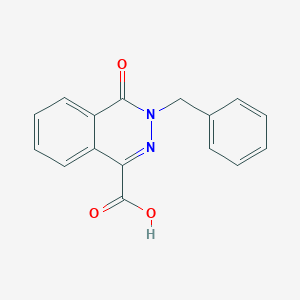

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)






